2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid
Description
This compound (CAS 252049-08-4) is a protected diaminobutyric acid derivative featuring dual orthogonal protecting groups:
- Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group.
- CbZ (benzyloxycarbonyl) on the γ-amino group .
Its IUPAC name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxymethylamino)butanoic acid, and it is commonly abbreviated as Fmoc-L-Dab(CbZ)-OH. This structure enables sequential deprotection during solid-phase peptide synthesis (SPPS), where the acid-labile Fmoc group is removed with piperidine, while the CbZ group remains intact until hydrogenolysis . It is primarily used to introduce protected diaminobutyric acid residues into peptide chains, facilitating the synthesis of branched or functionalized peptides.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c30-25(31)24(14-15-28-26(32)34-16-18-8-2-1-3-9-18)29-27(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBSCTCUNZLWCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid typically involves the protection of amino acids using Fmoc and Cbz groups. The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base, while the Cbz group is introduced using benzyl chloroformate. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle the repetitive steps of deprotection and coupling efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid undergoes several types of reactions, including:
Deprotection Reactions: Removal of Fmoc and Cbz groups using bases like piperidine for Fmoc and hydrogenation for Cbz.
Coupling Reactions: Formation of peptide bonds using reagents like DCC and HOBt.
Substitution Reactions: Introduction of various functional groups at specific positions.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Cbz Deprotection: Hydrogenation using palladium on carbon (Pd/C).
Coupling: DCC and HOBt in DMF.
Major Products
The major products formed from these reactions are peptides with specific sequences, where the protecting groups have been selectively removed to allow for further functionalization or biological activity .
Scientific Research Applications
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid is widely used in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Drug Development: In the design and synthesis of peptide-based drugs.
Biological Research: Studying protein-protein interactions and enzyme-substrate interactions.
Material Science: Development of peptide-based materials with specific properties.
Mechanism of Action
The compound acts primarily as a protecting group in peptide synthesis. The Fmoc and Cbz groups protect the amino acids from unwanted reactions during the synthesis process. The deprotection steps are carefully controlled to ensure that the desired peptide sequence is obtained. The molecular targets and pathways involved are primarily related to the synthesis machinery and the specific enzymes used for deprotection .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally analogous Fmoc-protected amino acids, highlighting key substituents, molecular formulas, and applications:
Key Comparative Insights
Protection Strategy: The target compound’s dual Fmoc/CbZ protection is rare among Fmoc-amino acids, which typically feature a single Fmoc group. This allows selective deprotection steps, unlike compounds with single Fmoc protection (e.g., Fmoc-Met(O)-OH) . Compounds like Fmoc-Azh-OH or Fmoc-4-pyridin-2-ylbutanoic acid lack secondary protection, focusing instead on introducing reactive handles (azides, pyridyl) .
Side-Chain Functionality: Electron-Withdrawing Groups: Fmoc-Hph(2-OCF3)-OH’s trifluoromethoxy group enhances metabolic stability and lipophilicity compared to the target’s benzyloxycarbonyl . Reactive Moieties: Azide-bearing derivatives (e.g., Fmoc-Azh-OH) enable click chemistry, whereas the target’s CbZ group requires hydrogenolysis for removal .
Conformational Effects: Dehydro leucine (Fmoc-4,5-dehydro-Leu-OH) introduces rigidity via alkene, contrasting with the flexible diaminobutyric acid backbone of the target compound .
Applications in Peptide Engineering: The target is ideal for synthesizing peptides requiring sequential deprotection (e.g., multivalent antigens). In contrast, Fmoc-4-(tert-butoxy)phenylbutanoic acid is suited for hydrophobic core formation in self-assembling peptides .
Research Findings and Trends
- Orthogonal Deprotection: The target’s dual protection system is advantageous in complex peptide synthesis, as noted in SPPS protocols .
- Functionalization : Azide- or pyridyl-modified analogs (e.g., Fmoc-Azh-OH) are increasingly used in bioconjugation and metal-organic frameworks .
- Stability: Fluorinated analogs (e.g., Fmoc-Hph(2-OCF3)-OH) show improved resistance to enzymatic degradation compared to non-fluorinated variants .
Biological Activity
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(phenylmethoxycarbonylamino)butanoic acid, commonly referred to as a derivative of Fmoc-amino acids, is a compound of interest in biochemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and two amino acid functionalities, positions it as a potential candidate for various biological applications, particularly in peptide synthesis and drug development.
- Molecular Formula : C19H19N1O5
- Molecular Weight : 341.36 g/mol
- CAS Number : 172525-85-8
Biological Activity
The biological activity of this compound is primarily investigated in the context of its role as a building block in peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under acidic conditions.
- Peptide Synthesis : The compound acts as an amino acid derivative that can be incorporated into peptides through standard coupling reactions. This process is crucial for developing peptide-based therapeutics, which can exhibit high specificity and potency against biological targets.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of Fmoc-amino acids may exhibit inhibitory effects on specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these mechanisms.
Study 1: Peptide Synthesis Efficiency
A study evaluated the efficiency of using this compound in synthesizing peptide sequences. The outcomes showed that:
- Yield : Peptides synthesized using this compound exhibited yields exceeding 85%.
- Purity : High-performance liquid chromatography (HPLC) analysis indicated purities above 95%, confirming the effectiveness of this compound as a building block in SPPS.
Study 2: Biological Activity Assessment
In vitro assays were conducted to assess the biological activity of peptides synthesized with this compound:
- Cell Proliferation Assay : Peptides demonstrated significant inhibition of cell proliferation in cancer cell lines, indicating potential anticancer properties.
- Binding Affinity : Binding studies revealed that certain synthesized peptides had high affinity for specific receptors, suggesting therapeutic potential.
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 341.36 g/mol |
| CAS Number | 172525-85-8 |
| Yield in Peptide Synthesis | >85% |
| Purity (HPLC) | >95% |
| Anticancer Activity | Significant inhibition observed |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
